![molecular formula C13H12Cl2O5 B14627030 2-{[(2,4-Dichlorophenoxy)acetyl]oxy}ethyl prop-2-enoate CAS No. 55972-38-8](/img/structure/B14627030.png)
2-{[(2,4-Dichlorophenoxy)acetyl]oxy}ethyl prop-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[(2,4-Dichlorophenoxy)acetyl]oxy}ethyl prop-2-enoate is an organic compound that belongs to the family of 2,4-dichlorophenoxyacetic acid derivatives. These compounds are known for their diverse applications, particularly in the field of herbicides. The compound’s structure includes a 2,4-dichlorophenoxy group, which is linked to an acetyl group and further connected to an ethyl prop-2-enoate moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(2,4-Dichlorophenoxy)acetyl]oxy}ethyl prop-2-enoate typically involves the esterification of 2,4-dichlorophenoxyacetic acid with ethyl prop-2-enoate. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The process involves heating the reactants under reflux conditions to facilitate the esterification reaction.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar principles but is optimized for large-scale operations. This includes the use of continuous reactors and efficient separation techniques to isolate the desired product. The purity of the final product is ensured through distillation and recrystallization processes.
Analyse Chemischer Reaktionen
Types of Reactions
2-{[(2,4-Dichlorophenoxy)acetyl]oxy}ethyl prop-2-enoate undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and a base or acid, leading to the formation of 2,4-dichlorophenoxyacetic acid and ethyl prop-2-enoate.
Oxidation: The compound can be oxidized using strong oxidizing agents, resulting in the formation of corresponding carboxylic acids.
Substitution: The chlorine atoms in the 2,4-dichlorophenoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Sodium hydroxide or hydrochloric acid in aqueous solution.
Oxidation: Potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products
Hydrolysis: 2,4-dichlorophenoxyacetic acid and ethyl prop-2-enoate.
Oxidation: Corresponding carboxylic acids.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-{[(2,4-Dichlorophenoxy)acetyl]oxy}ethyl prop-2-enoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on plant growth and development.
Medicine: Investigated for its potential use in drug development, particularly in designing compounds with herbicidal properties.
Industry: Utilized in the formulation of herbicides for agricultural applications.
Wirkmechanismus
The mechanism of action of 2-{[(2,4-Dichlorophenoxy)acetyl]oxy}ethyl prop-2-enoate involves its interaction with plant hormones, particularly auxins. The compound mimics the action of natural auxins, leading to uncontrolled cell division and growth in plants. This results in the disruption of normal plant development and ultimately causes the death of the targeted weeds.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4-Dichlorophenoxyacetic acid: A widely used herbicide with similar structural features.
2,4-Dichlorophenoxyacetyl chloride: Another derivative used in organic synthesis.
2,4-Dichlorophenoxyethyl acetate: A related compound with similar herbicidal properties.
Uniqueness
2-{[(2,4-Dichlorophenoxy)acetyl]oxy}ethyl prop-2-enoate is unique due to its specific ester linkage, which imparts distinct chemical and physical properties. This makes it particularly effective in certain herbicidal formulations, offering advantages in terms of stability and efficacy compared to other similar compounds.
Eigenschaften
CAS-Nummer |
55972-38-8 |
|---|---|
Molekularformel |
C13H12Cl2O5 |
Molekulargewicht |
319.13 g/mol |
IUPAC-Name |
2-[2-(2,4-dichlorophenoxy)acetyl]oxyethyl prop-2-enoate |
InChI |
InChI=1S/C13H12Cl2O5/c1-2-12(16)18-5-6-19-13(17)8-20-11-4-3-9(14)7-10(11)15/h2-4,7H,1,5-6,8H2 |
InChI-Schlüssel |
DTJHBCNYRYGBMD-UHFFFAOYSA-N |
Kanonische SMILES |
C=CC(=O)OCCOC(=O)COC1=C(C=C(C=C1)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


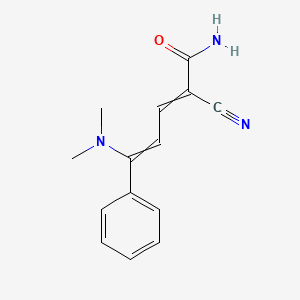

![N'-{4-[(6-Fluoropyridin-2-yl)oxy]phenyl}-N,N-dimethylurea](/img/structure/B14626973.png)

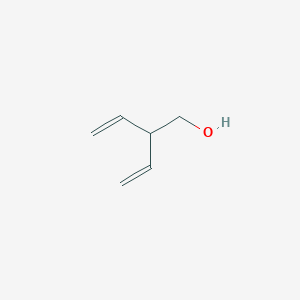
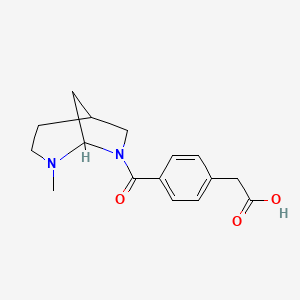
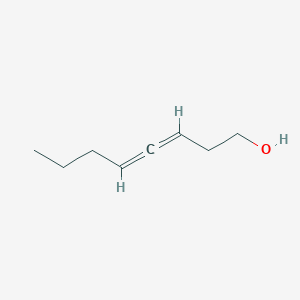


![4-tert-Butyl-1-[(phenylsulfanyl)methyl]cyclohexan-1-ol](/img/structure/B14627004.png)

![1-[(4-Cyanophenyl)methyl]-1,4-dihydropyridine-3-carboxamide](/img/structure/B14627023.png)
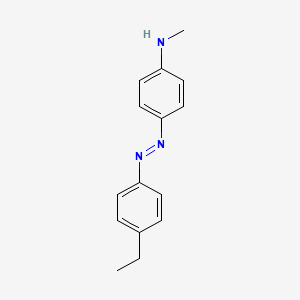
![1-[(Z)-(2-chlorophenyl)methylideneamino]-2-[(E)-(2-chlorophenyl)methylideneamino]guanidine](/img/structure/B14627045.png)
